(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone is a complex organic compound that features a combination of imidazole, piperazine, and bromopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1-(2-bromoethyl)-1H-imidazole and 1-(5-bromopyridin-3-yl)methanone. These intermediates are then reacted with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone may be studied for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound could be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone would depend on its specific interactions with molecular targets. It may bind to receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloropyridin-3-yl)methanone
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Biological Activity
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
- Imidazole moiety : Contributes to the compound's interaction with biological targets, particularly in enzyme inhibition.
- Bromopyridine group : Enhances lipophilicity and may influence binding affinity to targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole and piperazine exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating a potential for inducing apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
Compound 2 | U87 | 45.2 ± 13.0 | Inhibits cell proliferation |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer progression and inflammation. For example, compounds with similar structures have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), a crucial pathway in cancer cell survival and proliferation .
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
PI3Kδ | Competitive | 3.1 |
PI3Kβ | Non-competitive | 650 |
The biological activity of this compound is primarily mediated through:
- Receptor Interaction : The imidazole ring facilitates binding to specific receptors, which can modulate signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : By acting as a competitive inhibitor for key enzymes, the compound can disrupt metabolic pathways essential for tumor growth.
Case Study 1: Anti-Cancer Efficacy
In a preclinical study involving tumor-bearing mice, the administration of the compound resulted in significant tumor growth suppression compared to control groups . This highlights its potential as an anticancer agent.
Case Study 2: Pharmacokinetics and Bioavailability
A study focused on optimizing the bioavailability of similar compounds found that structural modifications could enhance their pharmacokinetic profiles, suggesting that similar strategies could be applied to improve the efficacy of this compound .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-14-9-13(10-18-11-14)15(22)21-7-5-19(6-8-21)3-4-20-2-1-17-12-20/h1-2,9-12H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWVXTQKLWQCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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